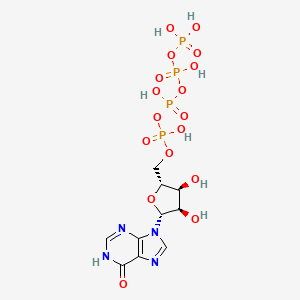

Inosine tetraphosphate

Description

Properties

CAS No. |

66302-64-5 |

|---|---|

Molecular Formula |

C10H16N4O17P4 |

Molecular Weight |

588.15 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N4O17P4/c15-6-4(28-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17)1-27-33(21,22)30-35(25,26)31-34(23,24)29-32(18,19)20/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,25,26)(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

CNCKBPIZHHRXIO-KQYNXXCUSA-N |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Metabolic Pathways and Biosynthesis of Inosine Tetraphosphate

Enzymatic Generation of Inosine (B1671953) Tetraphosphate (B8577671)

The generation of inosine tetraphosphate can occur through enzymatic modification of other nucleotides, particularly dinucleoside polyphosphates, and potentially through de novo synthetic routes.

One of the key pathways for the formation of inosine-containing polyphosphates is through the deamination of their adenosine (B11128) counterparts. Research has shown that dinucleoside polyphosphates such as Diadenosine Tetraphosphate (Ap4A) can be converted into inosine derivatives.

In the snail Helix pomatia, a non-specific adenylate deaminase has been identified that catalyzes the successive deamination of the adenosine moieties in adenosine(5')oligophospho(5')adenosines (ApnAs). nih.gov This enzymatic action leads to the formation of inosine(5')oligophospho(5')adenosine (IpnA) and subsequently to the corresponding inosine(5')oligophospho(5')inosine (IpnI). nih.gov This process suggests a direct enzymatic route for converting Ap4A into Inosine 5'-tetraphosphate (p4I) through the deamination of one or both adenosine residues.

The enzyme responsible for this conversion exhibits activity on various dinucleoside polyphosphates, as detailed in the following table.

| Substrate | Km (μM) | Relative Substrate Specificity |

| 5'-AMP | 12 | 100 |

| Ap2A | 20 | 25 |

| Ap3A | 22 | 18 |

| Ap4A | 32 | 14 |

| Ap5A | 39 | 7 |

This table presents the Michaelis-Menten constants (Km) and relative substrate specificities of a non-specific adenylate deaminase from Helix pomatia for various adenosine-containing compounds. nih.gov

While the classic de novo purine (B94841) biosynthesis pathway culminates in the synthesis of inosine monophosphate (IMP), which is then converted to AMP and GMP, there is evidence for alternative pathways that can generate nucleoside polyphosphates. wikipedia.orglibretexts.org It is hypothesized that enzymes classified as AMP-forming ligases may be capable of synthesizing dinucleoside polyphosphates. csic.es

One such proposed mechanism involves the ubiquitin-activating enzyme E1 (EC 6.3.2.19). This enzyme can catalyze the transfer of AMP from an E–AMP–ubiquitin complex to triphosphate or tetrapolyphosphate, resulting in the formation of adenosine tetraphosphate (p4A) or adenosine pentaphosphate (p5A), respectively. csic.es Given that inosine triphosphate (ITP) can be formed from the deamination of ATP, it is plausible that a similar enzymatic mechanism could lead to the de novo synthesis of this compound, or that p4A could be subsequently deaminated to form p4I. wikipedia.org

Integration of this compound within Purine Nucleotide Metabolism

This compound is integrated into the broader network of purine metabolism, acting as a transient intermediate and influencing the balance of other key purine nucleotides.

This compound is considered an intermediate in the purine metabolism pathway. wikipedia.org Its primary connection to the central purine pathways is through its relationship with inosine monophosphate (IMP), a critical branch point for the synthesis of both adenosine and guanosine (B1672433) nucleotides. wikipedia.orgnih.gov

The catabolism of ITP is a key process that links it to the purine salvage pathway. ontosight.ai The enzyme inosine triphosphate pyrophosphatase (ITPA) hydrolyzes ITP to IMP, thereby preventing the accumulation of ITP and its potential misincorporation into nucleic acids. wikipedia.orgnih.gov This rapid conversion to IMP ensures that the inosine base is salvaged and can re-enter the main purine nucleotide pool. ontosight.ai IMP can then be utilized for the synthesis of ATP and GTP. wikipedia.org The purine salvage pathway allows cells to recycle nucleobases and nucleosides, which is an energy-saving alternative to de novo synthesis. nih.govnih.gov

The metabolism of this compound is closely intertwined with the cellular pools of other purine nucleotides. The formation of ITP can occur through several routes, including the phosphorylation of IMP (via inosine diphosphate (B83284) - IDP) or the deamination of ATP. wikipedia.orgontosight.ai

The breakdown of ITP to IMP by ITPA directly replenishes the IMP pool. wikipedia.orgontosight.ai This IMP is a crucial precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). wikipedia.orglibretexts.orgresearchgate.net The conversion of IMP to AMP requires GTP as an energy source, while the conversion of IMP to GMP requires ATP. libretexts.orgresearchgate.net This reciprocal substrate requirement creates a balancing mechanism between the adenosine and guanosine nucleotide pools. researchgate.net

Therefore, the flux through the ITP metabolic route can influence the relative amounts of AMP and GMP synthesized. For instance, conditions leading to increased ITP formation and subsequent breakdown to IMP could potentially increase the substrate available for both AMP and GMP synthesis, subject to the regulatory feedback from the existing ATP and GTP pools.

The key enzymes and their roles in the interdependencies of purine nucleotide metabolism are summarized below.

| Enzyme | Function | Role in Interdependency |

| Inosine Triphosphate Pyrophosphatase (ITPA) | Hydrolyzes ITP to IMP and pyrophosphate. wikipedia.orgnih.gov | Regulates ITP levels and funnels the inosine base back into the IMP pool for salvage and interconversion. wikipedia.orgontosight.ai |

| IMP Dehydrogenase | Catalyzes the conversion of IMP to Xanthosine Monophosphate (XMP), the precursor to GMP. researchgate.netwikipedia.org | A key control point in the synthesis of guanosine nucleotides from the central IMP pool. researchgate.net |

| Adenylosuccinate Synthetase | Catalyzes the conversion of IMP to adenylosuccinate, the precursor to AMP. researchgate.net | A key control point in the synthesis of adenosine nucleotides from the central IMP pool. researchgate.net |

| Adenosine Deaminase | Deaminates adenosine to inosine. nih.gov | Can lead to the formation of inosine-based nucleotides from adenosine precursors. |

This table outlines the functions of key enzymes that mediate the interdependencies between this compound and the major purine nucleotide pools.

Enzymology of Inosine Tetraphosphate Catabolism

Biochemical Characterization of Inosine (B1671953) 5'-Tetraphosphate Phosphohydrolase (EC 3.6.1.14)

The principal enzyme tasked with the catabolism of inosine tetraphosphate (B8577671) is Inosine 5'-tetraphosphate phosphohydrolase, systematically known as adenosine-tetraphosphate phosphohydrolase and classified under the EC number 3.6.1.14. drugbank.comnih.gov This enzyme plays a pivotal role in hydrolyzing the terminal phosphate (B84403) group of inosine tetraphosphate.

Substrate Specificity and Hydrolytic Reaction Mechanisms

Inosine 5'-tetraphosphate phosphohydrolase exhibits a degree of substrate specificity, acting on a limited range of nucleoside tetraphosphates. Its primary substrates include adenosine (B11128) 5'-tetraphosphate (ATP) and this compound (ITP). drugbank.comnih.gov The enzyme also demonstrates activity towards tripolyphosphate but shows little to no activity with other nucleotides or polyphosphates. drugbank.comnih.gov

Inosine 5'-tetraphosphate + H₂O → Inosine 5'-triphosphate + Phosphate

While the precise, step-by-step mechanism of this hydrolysis is not yet fully elucidated for this compound as the substrate, the general mechanism for this class of hydrolases involves a nucleophilic attack on the terminal phosphorus atom of the polyphosphate chain. This process is facilitated by the presence of a divalent metal cation, which coordinates with the phosphate groups and activates the substrate for cleavage. A water molecule then acts as the nucleophile, leading to the breaking of the P-O-P bond and the subsequent release of the phosphate group.

Kinetic Parameters and Regulatory Modulators of Enzyme Activity

The activity of Inosine 5'-tetraphosphate phosphohydrolase is influenced by several factors, including pH, substrate concentration, and the presence of regulatory molecules. The enzyme purified from yellow lupin seeds displays optimal activity at a pH of 8.2 when hydrolyzing adenosine 5'-tetraphosphate. nih.gov

Kinetic studies on the enzyme from yellow lupin seeds have provided insights into its efficiency. For the hydrolysis of adenosine 5'-tetraphosphate, the enzyme exhibits a maximum velocity (Vmax) of 21 ± 1.7 micromol/min per mg of protein and a Michaelis constant (Km) of 3 ± 0.6 microM. nih.gov Specific kinetic parameters for this compound as a substrate are not extensively documented in the available literature.

The catalytic activity of Inosine 5'-tetraphosphate phosphohydrolase is critically dependent on the presence of divalent cations. Magnesium (Mg²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and manganese (Mn²⁺) have been identified as effective activators of the enzyme. nih.gov Conversely, the enzyme's activity is inhibited by certain ions, including zinc (Zn²⁺), fluoride (B91410) (F⁻), and calcium (Ca²⁺). nih.gov

| Parameter | Value (for Adenosine 5'-tetraphosphate) | Source |

| Optimal pH | 8.2 | nih.gov |

| Vmax | 21 ± 1.7 µmol/min/mg | nih.gov |

| Km | 3 ± 0.6 µM | nih.gov |

| Activators | Mg²⁺, Co²⁺, Ni²⁺, Mn²⁺ | nih.gov |

| Inhibitors | Zn²⁺, F⁻, Ca²⁺ | nih.gov |

Contribution of Other Enzymes to this compound Homeostasis

Non-Specific Adenosine-Phosphate Deaminases and Their Action on Polyphosphate Nucleosides

An alternative pathway that can impact the pool of this compound involves the action of non-specific adenosine-phosphate deaminases. These enzymes can catalyze the deamination of adenosine polyphosphates to their corresponding inosine derivatives. For instance, a non-specific adenylate deaminase isolated from the snail Helix pomatia has been shown to convert adenosine(5')oligophospho(5')adenosines into inosine(5')oligophospho(5')inosines. This suggests a potential route for the formation of this compound from adenosine tetraphosphate within the cell.

The kinetic parameters of this non-specific adenylate deaminase have been determined for various adenosine polyphosphate substrates, as detailed in the table below.

| Substrate | Km (µM) |

| Adenosine(5')diphospho(5')adenosine (Ap₂A) | 20 |

| Adenosine(5')triphospho(5')adenosine (Ap₃A) | 22 |

| Adenosine(5')tetraphospho(5')adenosine (Ap₄A) | 32 |

| Adenosine(5')pentaphospho(5')adenosine (Ap₅A) | 39 |

| 5'-AMP | 12 |

While this provides evidence for the enzymatic conversion of adenosine polyphosphates to inosine polyphosphates, further research is needed to fully understand the direct action of such deaminases on free this compound and their precise role in its homeostasis.

The broader contribution of other non-specific hydrolases, such as acid or alkaline phosphatases, to the direct degradation of this compound remains an area for further investigation. While these enzymes are known to act on a wide range of phosphate-containing compounds, their specific activity and kinetic parameters with this compound as a substrate are not well-documented.

Cellular and Physiological Functions of Inosine Tetraphosphate

Primary Role as a Metabolic Intermediate in Nucleotide Interconversions

Inosine-containing nucleotides are central to the interconversion of purine (B94841) nucleotides. Inosine (B1671953) monophosphate (IMP) is a key precursor in the de novo synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), which are essential building blocks for RNA and DNA. youtube.comnih.gov The pathways leading from IMP to these critical nucleotides are tightly regulated to maintain cellular homeostasis. nih.gov

While direct evidence for the role of inosine tetraphosphate (B8577671) as a primary metabolic intermediate is scarce, its existence suggests a potential, albeit perhaps transient, role in these complex interconversion pathways. It is conceivable that inosine tetraphosphate could be formed through the phosphorylation of inosine triphosphate (ITP) or through alternative enzymatic reactions, particularly under specific cellular conditions or stress.

The enzyme inosine triphosphate pyrophosphatase (ITPase) plays a critical role in cellular nucleotide pool sanitation by hydrolyzing noncanonical purine nucleotides like ITP and deoxyinosine triphosphate (dITP), preventing their accumulation and misincorporation into nucleic acids. nih.govnih.gov The presence of such a dedicated enzymatic system underscores the importance of tightly controlling the levels of inosine-containing triphosphates. It is plausible that similar enzymatic activities exist to manage the levels of this compound, should it be formed, thereby channeling its metabolic fate.

Table 1: Key Enzymes in Inosine Nucleotide Metabolism

| Enzyme | Substrate(s) | Product(s) | Cellular Function |

| Inosine Monophosphate Dehydrogenase (IMPDH) | IMP, NAD+ | Xanthosine Monophosphate (XMP), NADH | Catalyzes the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. nih.gov |

| Adenylosuccinate Synthetase | IMP, Aspartate, GTP | Adenylosuccinate | Commits IMP to the synthesis of AMP. |

| Inosine Triphosphate Pyrophosphatase (ITPase) | ITP, dITP | IMP, Pyrophosphate | Sanitizes the nucleotide pool by hydrolyzing non-canonical inosine triphosphates. nih.gov |

| Purine Nucleoside Phosphorylase (PNP) | Inosine | Hypoxanthine (B114508), Ribose-1-phosphate | Part of the purine salvage pathway, breaking down inosine. wikipedia.org |

Potential Secondary Messenger or Alarmone Functions

Beyond their metabolic roles, certain nucleotides can act as signaling molecules, or "secondary messengers," that relay information from cell surface receptors to intracellular targets. Another class of signaling molecules, known as "alarmones," are produced in response to cellular stress and trigger adaptive responses.

Dinucleoside polyphosphates, such as diadenosine tetraphosphate (Ap4A), are well-established as alarmones in both bacteria and eukaryotes. nih.govnih.gov These molecules accumulate under various stress conditions, including heat shock, oxidative stress, and DNA damage, and modulate a range of cellular processes. nih.govfrontiersin.org Ap4A, for instance, is synthesized by various enzymes, including some aminoacyl-tRNA synthetases and DNA ligases, and its levels can increase significantly in response to cellular insults. wikipedia.orgnih.gov

Given the structural similarity of this compound to dinucleoside polyphosphates like Ap4A, it is plausible that it could also function as a secondary messenger or alarmone. The synthesis of such a molecule could be triggered by specific cellular stresses, leading to its transient accumulation and subsequent interaction with effector proteins to modulate cellular responses. However, the identification of specific receptors or binding partners for this compound is necessary to substantiate this hypothesis.

Contribution to Intracellular Nucleotide Pool Homeostasis and Balancing

The enzyme ITPase is a key guardian of the nucleotide pool, preventing the accumulation of ITP and dITP. nih.gov Deficiency in ITPase can lead to the incorporation of inosine into RNA and DNA, which can have pathological consequences. nih.govnih.gov This highlights the importance of mechanisms that prevent the buildup of non-standard inosine-containing nucleotides.

By extension, it is highly likely that cellular mechanisms exist to regulate the levels of this compound. Its formation, if it occurs, would likely be a tightly controlled process, and its accumulation would probably be detrimental. Therefore, this compound's contribution to nucleotide pool homeostasis may be primarily through its controlled synthesis and rapid degradation, ensuring that it does not interfere with mainstream metabolic and signaling pathways. The regulation of its levels would be crucial for preventing potential cytotoxic or mutagenic effects.

Indirect Modulatory Roles in Cellular Stress Responses via Associated Pathways

Even if this compound does not have a direct signaling role, it could indirectly modulate cellular stress responses through its connections to other key metabolic pathways. One such connection could be through the regulation of inosine monophosphate dehydrogenase (IMPDH).

IMPDH is a critical enzyme in the de novo synthesis of guanine nucleotides and is a known target for various drugs. nih.govnih.gov The activity of IMPDH is sensitive to the levels of various nucleotides, and its regulation is crucial for cellular proliferation, particularly in lymphocytes. nih.govnih.gov

The dinucleoside polyphosphate Ap4A has been shown to bind to the bacterial form of IMPDH, suggesting a regulatory role. frontiersin.org Furthermore, cellular responses to stress often involve significant alterations in nucleotide metabolism. For instance, some forms of cellular stress can lead to the activation of the integrated stress response (ISR), a signaling pathway that helps cells adapt to adverse conditions. nih.gov

It is conceivable that under certain stress conditions, the metabolic flux through the purine biosynthesis pathway is altered, potentially leading to the formation of unusual nucleotides like this compound. This, in turn, could influence the activity of enzymes like IMPDH or other components of the stress response machinery. The conversion of Ap4A, a known stress alarmone, could also influence the pools of related nucleotides, indirectly implicating a potential role for this compound in these complex regulatory networks.

Comparative Biochemistry and Evolutionary Aspects of Inosine Tetraphosphate

Phylogenetic Distribution and Conservation of Inositol (B14025) Tetraphosphate (B8577671) Metabolizing Enzymes

The metabolism of inositol tetraphosphate is primarily regulated by two key enzymes: a 3-kinase that synthesizes it from inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), and a 5-phosphomonoesterase that degrades it. nih.gov The distribution and conservation of these enzymes across different phylogenetic domains provide insights into the evolutionary significance of InsP4 signaling.

Inositol 1,4,5-Trisphosphate 3-Kinase (IP3K): This enzyme is responsible for the phosphorylation of Ins(1,4,5)P3 to form inositol 1,3,4,5-tetrakisphosphate (InsP4). The presence of IP3K is a strong indicator of a functional InsP4 signaling pathway. While extensively studied in eukaryotes, particularly in mammals, orthologs of this enzyme can be found across a wide range of species, suggesting an ancient origin for this signaling mechanism.

Inositol Polyphosphate 5-Phosphatases (INPP5s): This family of enzymes is responsible for the dephosphorylation of inositol phosphates, including InsP4. They hydrolyze InsP4 to form inositol 1,3,4-trisphosphate. nih.gov The diversity and broad distribution of these phosphatases underscore their critical role in terminating InsP4 signals and maintaining cellular homeostasis.

The table below summarizes the presence and key characteristics of these enzymes in representative organisms from different domains of life.

| Enzyme Family | Representative Organism | Domain | Key Findings |

| Inositol 1,4,5-Trisphosphate 3-Kinase (IP3K) | Homo sapiens | Eukaryota | Multiple isoforms with distinct regulatory properties. |

| Drosophila melanogaster | Eukaryota | Essential for normal development and cellular signaling. | |

| Saccharomyces cerevisiae | Eukaryota | Involved in vacuolar morphology and phosphate (B84403) homeostasis. | |

| Inositol Polyphosphate 5-Phosphatases (INPP5s) | Homo sapiens | Eukaryota | Diverse family with at least 10 members, tissue-specific expression. |

| Caenorhabditis elegans | Eukaryota | Plays roles in development, aging, and stress resistance. | |

| Dictyostelium discoideum | Eukaryota | Involved in chemotaxis and cell aggregation. |

Evolutionary Conservation of Related Purine (B94841) Metabolic Pathways

While inositol tetraphosphate is a key signaling molecule, its metabolism is intricately linked to broader metabolic networks, including purine metabolism. The building blocks for many signaling molecules and cofactors are derived from these fundamental pathways. The evolutionary conservation of purine metabolic pathways highlights their essentiality for life.

Purine metabolism can be broadly divided into de novo synthesis and salvage pathways. The de novo pathway builds purines from simple precursors, while the salvage pathway recycles pre-existing purine bases. The core enzymes of these pathways are highly conserved across all domains of life, indicating their early evolution. nih.gov

For instance, inosine (B1671953) monophosphate (IMP) is a central intermediate in purine metabolism, serving as the precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.gov The enzyme IMP dehydrogenase (IMPDH), which catalyzes a key step in GMP synthesis, is found in a wide range of organisms, from bacteria to humans, although its specific isoforms and regulatory mechanisms can differ. researchgate.net

The table below illustrates the conservation of key enzymes in purine metabolism across different biological domains.

| Metabolic Pathway | Key Enzyme | Domain | Evolutionary Significance |

| De novo Purine Synthesis | Phosphoribosyl pyrophosphate (PRPP) synthetase | Archaea, Bacteria, Eukaryota | Essential for providing the ribose-phosphate backbone for nucleotides. |

| Glycinamide ribonucleotide (GAR) transformylase | Archaea, Bacteria, Eukaryota | Catalyzes a key step in the formation of the purine ring. | |

| Purine Salvage | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Archaea, Bacteria, Eukaryota | Crucial for recycling purine bases and conserving energy. |

| Adenosine deaminase (ADA) | Archaea, Bacteria, Eukaryota | Regulates adenosine levels and is critical for immune function in mammals. | |

| Inosine Monophosphate Conversion | IMP dehydrogenase (IMPDH) | Archaea, Bacteria, Eukaryota | A rate-limiting enzyme in the synthesis of guanine (B1146940) nucleotides. youtube.com |

Divergence and Adaptation of Inositol Tetraphosphate Metabolism Across Biological Domains

Despite the high degree of conservation in the core machinery of inositol phosphate and purine metabolism, significant divergence and adaptation have occurred across different biological domains and even within different lineages of the same domain. These evolutionary adaptations reflect the diverse physiological needs and environmental pressures faced by different organisms.

In prokaryotes, the inositol phosphate signaling system is less complex than in eukaryotes. While some bacteria possess inositol kinases and phosphatases, their roles are often linked to stress responses and the synthesis of specific membrane lipids rather than the intricate intracellular signaling cascades seen in eukaryotes.

Within eukaryotes, the complexity of inositol phosphate signaling has expanded significantly. The evolution of multicellularity and complex developmental programs in animals has been accompanied by a proliferation of inositol phosphate kinase and phosphatase isoforms. This has allowed for more precise spatial and temporal control over signaling events. For example, in mammals, different isoforms of IP3K are expressed in different tissues and have distinct subcellular localizations, enabling them to respond to specific stimuli and regulate diverse cellular processes.

Furthermore, the adaptation of purine metabolism in different environments is evident. For instance, mammals exposed to high oxidative stress, such as those in high-altitude or diving environments, show adaptive evolution in their purine metabolism genes. nih.govnih.govwikipedia.org These adaptations are thought to enhance the recycling of purines and reduce the production of damaging reactive oxygen species. nih.govnih.govwikipedia.org

The following table highlights some examples of the divergence and adaptation of these metabolic pathways.

| Organism/Group | Adaptation | Functional Consequence |

| Plants | Elaboration of inositol pyrophosphate synthesis | Key roles in phosphate sensing and storage. |

| Fungi | Specific inositol polyphosphate kinases | Involvement in cell wall integrity and virulence. |

| Mammals | Multiple isoforms of inositol phosphate kinases and phosphatases | Fine-tuning of signaling in different cell types and developmental stages. |

| Diving Mammals | Positive selection in purine salvage pathway genes | Enhanced recycling of purines to mitigate oxidative stress during hypoxia/reoxygenation cycles. nih.govnih.govwikipedia.org |

Advanced Research Methodologies for Inosine Tetraphosphate Studies

Analytical Techniques for Detection and Quantification

Accurate detection and quantification of inosine (B1671953) tetraphosphate (B8577671) are foundational to understanding its metabolism. Given its structural similarity to other nucleotides and its typically low intracellular concentrations, highly sensitive and specific analytical methods are required.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of nucleotides, including ITP, from complex biological samples. The method separates molecules based on their physicochemical properties as they pass through a column packed with a stationary phase. For polar molecules like nucleotides, ion-pair reversed-phase or ion-exchange chromatography are common approaches.

In a typical setup, cell extracts are prepared and injected into the HPLC system. The separation of ITP from more abundant nucleotides like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) is achieved by optimizing the mobile phase composition and gradient. Quantification is generally performed using a UV detector, as purine (B94841) rings have a characteristic absorbance at approximately 254-260 nm. The concentration of ITP in a sample is determined by comparing its peak area to that of a known concentration standard. While methods have been specifically detailed for related compounds like inositol (B14025) tetraphosphate and various inosine nucleosides nih.govhelixchrom.comhelixchrom.com, the principles are directly applicable to ITP. Often, HPLC is coupled with mass spectrometry for enhanced specificity.

| Feature | Description |

| Stationary Phase | Typically C18 reversed-phase columns with an ion-pairing agent (e.g., tetrabutylammonium) or specialized anion-exchange columns designed for nucleotide separation. |

| Mobile Phase | A gradient system of buffers, often containing phosphate (B84403) and an organic modifier like acetonitrile (B52724) or methanol, is used to elute nucleotides based on their charge and polarity helixchrom.com. |

| Detection | UV-Vis spectroscopy is the most common method. For higher sensitivity and specificity, it is often coupled with mass spectrometry (LC-MS) nih.gov. |

| Quantification | Based on a standard curve generated from known concentrations of an inosine tetraphosphate standard. The peak area from the sample chromatogram is used to calculate the concentration. |

Table 1: Typical Parameters for HPLC-Based Analysis of Inosine Nucleotides

Mass Spectrometry (MS) offers unparalleled sensitivity and specificity for the identification and quantification of molecules by measuring their mass-to-charge ratio (m/z). When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for profiling low-abundance metabolites like ITP in complex biological matrices.

The process involves ionization of the eluted molecules from the LC column (e.g., via electrospray ionization) followed by mass analysis. For unequivocal identification, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent ion corresponding to ITP is selected, fragmented, and the resulting fragment ions are detected. This fragmentation pattern serves as a molecular fingerprint. One effective strategy for simplifying the analysis of phosphorylated nucleotides involves the enzymatic dephosphorylation of cell lysates to their corresponding nucleosides (e.g., ITP to inosine) prior to LC-MS/MS analysis nih.gov. This approach improves chromatographic separation and detection sensitivity, as the non-phosphorylated nucleosides are less polar and carry no extra negative charges nih.gov. This method has proven linear, accurate, and precise for quantifying adenosine, guanosine, and inosine nucleotides in human cells nih.gov.

| Technique | Principle | Application to ITP Studies |

| LC-MS/MS | Combines the separation power of HPLC with the detection sensitivity and specificity of tandem mass spectrometry. Molecules are separated chromatographically before being ionized, fragmented, and detected based on their mass-to-charge ratios shsmu.edu.cn. | The primary method for definitive identification and quantification of ITP in cell extracts. Allows for the creation of specific monitoring methods (Multiple Reaction Monitoring, MRM) for high-precision quantification shsmu.edu.cnmdpi.com. |

| Direct Injection MS | Involves introducing the sample directly into the mass spectrometer without prior chromatographic separation. | Useful for rapid screening or testing instrument capability, but not suitable for complex mixtures where isomers and isobars can interfere with detection mdpi.com. |

| GC-MS | Gas chromatography coupled with mass spectrometry. Requires derivatization of non-volatile compounds like nucleotides to make them volatile. | Has been used for the analysis of related compounds like inositol polyphosphates after derivatization, but is less common for ITP due to the complexity of the sample preparation nih.gov. |

Table 2: Comparison of Mass Spectrometry-Based Approaches

In Vitro Enzymatic Assays for Activity and Specificity Profiling

In vitro enzymatic assays are crucial for characterizing the enzymes responsible for the synthesis and degradation of this compound. The primary enzyme involved in ITP hydrolysis is inosine triphosphatase (ITPase), which converts ITP to inosine monophosphate (IMP) nih.gov.

Assays to measure ITPase activity typically involve incubating the purified enzyme or cell lysate with a known amount of ITP substrate. The reaction is then stopped, and the amount of product (IMP) formed or the remaining substrate (ITP) is quantified, usually via HPLC or a coupled-enzyme colorimetric/fluorometric method. For example, the production of IMP can be coupled to the enzyme inosine monophosphate dehydrogenase (IMPDH), which generates NADH, a molecule that can be easily detected spectrophotometrically. Alternatively, commercial assay kits for related purine metabolites, which measure the conversion of inosine or hypoxanthine (B114508) by enzymes like purine nucleoside phosphorylase (PNP) and xanthine (B1682287) oxidase (XO), can be adapted to profile the broader metabolic pathway cellbiolabs.com. These assays are fundamental for determining enzyme kinetics (Kₘ, Vₘₐₓ), substrate specificity, and the effects of inhibitors or activators nih.gov.

| Enzyme | Function | Assay Principle |

| Inosine Triphosphatase (ITPase) | Hydrolyzes ITP to Inosine Monophosphate (IMP), preventing its accumulation. nih.gov | The rate of reaction is measured by quantifying the decrease in ITP substrate or the increase in IMP product over time, often using HPLC or a coupled enzymatic reaction that produces a detectable signal (e.g., NADH). |

| Purine Nucleoside Phosphorylase (PNP) | Reversibly converts inosine to hypoxanthine. nih.gov | In assays for inosine, PNP is used to convert inosine to hypoxanthine, which is then oxidized by xanthine oxidase to produce hydrogen peroxide, detected by a fluorometric probe cellbiolabs.com. |

| Xanthine Oxidase (XO) | Oxidizes hypoxanthine to xanthine and then to uric acid. nih.gov | Used in coupled assays to detect hypoxanthine produced from inosine by PNP. The hydrogen peroxide generated in the reaction is measured cellbiolabs.com. |

| 5'-Nucleotidase (5'-NT) | Degrades IMP to inosine. nih.gov | Its activity can be measured by quantifying the production of inosine from an IMP substrate. |

Table 3: Key Enzymes in ITP-Related Metabolism and Their Assay Principles

Genetic Engineering and Mutational Analysis for Pathway Elucidation

Genetic engineering techniques are powerful tools for dissecting the metabolic pathways involving ITP in vivo. By manipulating the genes that encode for key metabolic enzymes, researchers can study the consequences of their absence or alteration.

The primary gene of interest for ITP metabolism is ITPA, which encodes ITPase. Using technologies like CRISPR-Cas9 or gene knockout models (e.g., in mice or cell lines), the ITPA gene can be inactivated. Functional loss of ITPase leads to the accumulation of intracellular ITP nih.gov. Studying these genetically modified systems allows researchers to confirm the central role of ITPase in preventing ITP buildup and to uncover the downstream cellular consequences, such as potential incorporation of inosine into RNA and DNA, which can lead to cellular dysfunction and disease nih.govnih.gov.

Furthermore, site-directed mutagenesis can be used to introduce specific mutations into the ITPA gene. This allows for the study of structure-function relationships, identifying critical amino acid residues required for catalytic activity or protein stability. Analyzing the effects of these mutations, some of which are found in human populations and associated with disease, provides direct evidence for the enzyme's mechanism and biological importance nih.gov. Similarly, engineering microorganisms like Bacillus subtilis by knocking out genes in the purine pathway has been used to elucidate metabolic fluxes and enhance the production of related compounds like inosine nih.gov.

Structural Biology Approaches for Enzyme-Ligand Complex Analysis (e.g., X-ray Crystallography, Cryo-Electron Microscopy of related enzymes)

Understanding the precise molecular interactions between ITP and the enzymes that bind it requires high-resolution three-dimensional structural information. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for this purpose.

X-ray crystallography involves crystallizing the target enzyme, such as ITPase, both in its apo form (unbound) and in a complex with its substrate (ITP) or a non-hydrolyzable analog. By diffracting X-rays, the crystal provides a pattern that can be used to calculate the electron density and thus determine the atomic coordinates of the protein and its ligand nih.govnih.gov. This information reveals the precise architecture of the active site, identifying the key amino acid residues that recognize and bind ITP and catalyze its hydrolysis.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, especially for large protein complexes or those resistant to crystallization. The sample is flash-frozen in a thin layer of vitreous ice, and its structure is determined by averaging images from thousands of individual particles nih.govnih.gov. Cryo-EM can capture enzymes in different conformational states, providing insights into the dynamic process of substrate binding and catalysis, as has been shown for other metabolic enzymes like pyruvate (B1213749) carboxylase researchgate.net. These structural approaches are invaluable for understanding the molecular basis of enzyme specificity and for the rational design of therapeutic agents that might target these enzymes.

Systems Biology and Omics Integrations

Systems biology aims to understand the larger picture of how molecules like ITP function within the entire cellular system. This is achieved by integrating large-scale datasets from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics.

Metabolomics: Using techniques like LC-MS/MS, researchers can perform untargeted or targeted profiling of all metabolites in a cell under different conditions (e.g., with and without a functional ITPase). This provides a direct measurement of how ITP levels change and how these changes correlate with other metabolic pathways nih.gov.

Transcriptomics (RNA-Seq): This technique measures the expression levels of all genes in a cell. It can reveal how cells transcriptionally adapt to high levels of ITP or the loss of ITPase. For instance, cells might upregulate stress response pathways or other metabolic enzymes to compensate nih.gov.

Proteomics: This involves the large-scale study of proteins, quantifying their abundance and post-translational modifications. Proteomics can identify changes in the levels of metabolic enzymes or signaling proteins in response to altered ITP metabolism.

By integrating these omics datasets, researchers can build computational models of purine metabolism. These models can help to disentangle the direct and indirect effects of ITP accumulation on cellular physiology and predict how the network will respond to perturbations, providing a holistic understanding of the role of this compound in health and disease nih.gov.

Metabolomics for Global Metabolite Profiling

Metabolomics represents a powerful, high-throughput approach for the comprehensive analysis of small molecules (metabolites) within a biological system. In the context of this compound (ITP), metabolomics, particularly when coupled with high-resolution mass spectrometry, enables its detection and quantification within a complex biological sample, providing a snapshot of its endogenous levels and metabolic context. This global profiling is crucial for understanding the physiological or pathological significance of ITP.

Advanced techniques such as Liquid Chromatography-Fourier Transform Mass Spectrometry (LC-FTMS) are employed for these studies. google.com This methodology offers high mass accuracy and resolution, which is essential for distinguishing ITP from a multitude of other structurally similar nucleotides and metabolites present in cell or tissue extracts. The identification of ITP in these global analyses relies on the precise measurement of its mass-to-charge ratio (m/z). google.com

The data generated from such untargeted metabolomics experiments can reveal correlations between ITP levels and specific cellular states, genetic modifications, or responses to external stimuli. For instance, its presence has been noted in databases used for global metabolic profiling, highlighting its role as a detectable component of the cellular metabolome. google.com

Below is a data table detailing the mass spectrometry characteristics of this compound, which are fundamental for its identification in metabolomics studies.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₁₆N₄O₁₇P₄ | google.com |

| Monoisotopic Mass | 587.9438 u | google.com |

| [M-H]⁻ Ion m/z | 586.9365 | Calculated |

| [M+H]⁺ Ion m/z | 588.9511 | google.com |

Table 1: Mass Spectrometry Data for this compound Identification.

Chemical Proteomics for Identification of Protein Interactors

Chemical proteomics aims to identify the protein partners of small molecules, thereby elucidating their cellular functions and mechanisms of action. For this compound, identifying its protein interactors is key to understanding its biological roles, which primarily involve its synthesis and hydrolysis. Research has identified several enzymes that recognize and process ITP, acting as its direct protein interactors.

One of the primary methods for identifying these interactors involves biochemical assays with purified enzymes or cell extracts. These studies test the ability of a specific protein to bind to or chemically modify ITP. For example, hydrolases that cleave the phosphoanhydride bonds of ITP have been characterized in various organisms.

An enzyme purified from rabbit muscle, nucleoside tetraphosphate hydrolase, was shown to catalyze the hydrolysis of this compound to inosine triphosphate (ITP) and inorganic phosphate (Pi). researchgate.net Similarly, an adenosine 5'-tetraphosphate phosphohydrolase from yeast and other sources also demonstrates activity with ITP, hydrolyzing it to ITP and Pi at rates comparable to its primary substrate, adenosine tetraphosphate (p4A). researchgate.netresearchgate.netresearchgate.net The human inosine triphosphate pyrophosphatase (hITPase), an enzyme crucial for sanitizing the nucleotide pool, has also been found to hydrolyze this compound. researchgate.net

Conversely, enzymes involved in the synthesis of related molecules can also interact with ITP precursors. A small alarmone synthetase (SAS) from Treponema denticola has been shown to catalyze the synthesis of this compound (referred to as ppIpp) from inosine diphosphate (B83284) (IDP) and adenosine triphosphate (ATP). nih.govresearchgate.net Furthermore, AMP deaminase from the mollusk Helix pomatia can convert di-adenosine tetraphosphate into di-inosine tetraphosphate, demonstrating enzymatic activity on a structurally related tetraphosphate nucleotide. nih.govplos.org

These findings, summarized in the table below, collectively build a profile of the proteins that constitute the "interactome" of this compound, shedding light on its metabolic pathways.

| Protein Interactor | Organism | Interaction/Function | Reference |

| Nucleoside Tetraphosphate Hydrolase | Rabbit | Hydrolyzes this compound to ITP and Pi | researchgate.net |

| Adenosine 5'-tetraphosphate phosphohydrolase (EC 3.6.1.14) | Yeast, Yellow Lupin | Hydrolyzes this compound to ITP and Pi | researchgate.netscribd.comamericanchemicalsuppliers.com |

| Human Inosine Triphosphate Pyrophosphatase (hITPase) | Human | Hydrolyzes this compound | researchgate.net |

| Small Alarmone Synthetase (Tde-SAS) | Treponema denticola | Synthesizes this compound from IDP and ATP | nih.govresearchgate.net |

| AMP Deaminase (HPAMPD) | Helix pomatia (mollusk) | Converts di-adenosine tetraphosphate to di-inosine tetraphosphate | nih.govplos.org |

Table 2: Identified Protein Interactors of this compound and Related Nucleotides.

Future Directions and Emerging Research Avenues in Inosine Tetraphosphate Biology

Identification and Characterization of Unidentified Molecular Targets and Signaling Pathways

The primary and most crucial step for future research would be the definitive identification of inosine (B1671953) tetraphosphate (B8577671) in biological tissues and the subsequent search for its molecular interactors. The initial focus would be on proteins that bind other purine (B94841) nucleotides (like ATP, GTP, and ITP) or other tetraphosphorylated molecules.

Potential research avenues would include:

Affinity-Based Proteomics: Utilizing synthetic, labeled inosine tetraphosphate as bait to capture and identify binding proteins from cell lysates. This could uncover novel receptors, enzymes, or effector proteins that recognize this specific molecule.

Screening of Known Purine-Binding Proteins: A systematic investigation of known purinergic receptors and other ATP/GTP-binding proteins for any potential affinity or reactivity with this compound. Given that other nucleotides like guanosine (B1672433) tetraphosphate (ppGpp) have specific protein targets that regulate processes like ribosome synthesis, a similar target for ITP4 could exist. drugbank.com

Comparative Metabolomics: Advanced mass spectrometry techniques could be used to screen different cell types or tissues under various stress conditions to detect the presence of this compound. Its appearance might be linked to the activation of specific, yet-to-be-identified signaling pathways. For instance, studies on the related nucleoside inosine show it can modulate pathways involving PKA, PI3K/Akt, and ERK1/2, suggesting that a phosphorylated derivative could potentially interact with components of these cascades. nih.gov

Elucidating Precise Physiological Roles and Regulatory Mechanisms

Once a molecular target is identified, the next frontier would be to understand the physiological context in which the this compound signaling system operates. Research would need to pinpoint the specific cellular conditions that lead to its synthesis and degradation and the downstream consequences of its signaling.

Key research questions would include:

Enzymatic Regulation: Identifying the specific kinases that might phosphorylate ITP to form this compound and the phosphatases that would deactivate it. Understanding the regulation of these enzymes would be critical to deciphering the molecule's role.

Cellular Function: Investigating the cellular processes influenced by this compound. Based on the functions of related molecules, this could range from roles in gene expression and protein synthesis to modulating immune responses or neuronal function. frontiersin.orgnih.gov For example, dinucleotide tetraphosphates like uridine (B1682114) adenosine (B11128) tetraphosphate (Up(4)A) have been identified as potent regulators of the vascular system, suggesting a potential for other nucleotide tetraphosphates to have specific extracellular or intracellular roles. nih.gov

Pathophysiological Relevance: Examining whether the dysregulation of this compound levels is associated with any disease states. Given that defects in ITPase lead to an accumulation of ITP and are linked to disease, a similar link could exist for ITP4 if it is found to be a metabolic product. nih.gov

Development of Specific Probes and Modulators for Functional Studies

To functionally interrogate the this compound signaling pathway, the development of specialized chemical tools would be indispensable. These tools would allow researchers to manipulate and observe the pathway with high precision.

Future development would need to focus on:

Fluorescent Probes: Creating fluorescently tagged analogs of this compound that could be used to visualize its subcellular localization and track its dynamics in real-time within living cells.

Specific Inhibitors: Designing and synthesizing small molecules that can selectively block the enzymes responsible for the synthesis or degradation of this compound. Such inhibitors would be invaluable for loss-of-function studies to determine the physiological necessity of the molecule.

Receptor Agonists and Antagonists: If a specific receptor for this compound is discovered, developing selective agonists (to mimic its effects) and antagonists (to block its effects) would be a high priority. These pharmacological tools would be essential for dissecting its signaling mechanism and for potential therapeutic development. The study of inosine's effects on adenosine receptors, which often requires careful dissection to exclude indirect effects, highlights the need for highly specific modulators for any new signaling molecule. nih.gov

Q & A

What are the established methods for quantifying inosine tetraphosphate (IP₄) in biological samples, and how can researchers validate their specificity?

Basic Research Focus

IP₄ quantification in complex biological matrices (e.g., plasma, tissue homogenates) requires separation techniques coupled with sensitive detection. High-resolution liquid chromatography (HPLC) paired with mass spectrometry (LC-MS/MS) is widely used, as it distinguishes IP₄ from structurally similar nucleotides like adenosine tetraphosphate (Ap₄) . For validation, researchers should:

- Use isotopically labeled IP₄ as an internal standard to correct for matrix effects.

- Apply statistical thresholds (e.g., p < 0.05) and confidence intervals to ensure reproducibility, as demonstrated in metabolomic studies of chronic cigarette smoke exposure .

- Cross-validate with enzymatic assays (e.g., adenosine-tetraphosphatase activity) to confirm substrate specificity .

Which enzymatic pathways regulate IP₄ metabolism, and how can their kinetics be assayed in vitro?

Basic Research Focus

IP₄ is hydrolyzed by adenosine-tetraphosphatase (EC 3.6.1.14), which cleaves it into ATP and inorganic phosphate. Key methodological considerations include:

- Substrate Specificity : The enzyme also acts on adenosine tetraphosphate (Ap₄) and tripolyphosphate but not other nucleotides. Assays must include controls with alternative substrates (e.g., GTP, CTP) to rule out cross-reactivity .

- Kinetic Parameters : Use Michaelis-Menten kinetics with purified enzyme and spectrophotometric detection of phosphate release (e.g., malachite green assay).

- Inhibitor Studies : Test adenosine analogs to identify competitive inhibitors, which can clarify regulatory mechanisms .

How can experimental designs differentiate IP₄ from structurally similar nucleotides in enzymatic or cellular studies?

Advanced Research Focus

Structural analogs like Ap₄ or diadenosine tetraphosphate (AppppA) may confound results. To address this:

- Chromatographic Separation : Use anion-exchange HPLC to resolve IP₄ from Ap₄ based on charge differences .

- CRISPR-Based Knockouts : Generate cell lines lacking adenosine deaminases (e.g., ADAR1/2) to reduce background inosine-related metabolites .

- Enzymatic Depletion : Pre-treat samples with Ap₄-specific hydrolases to isolate IP₄ signals .

What explains conflicting reports on IP₄ accumulation under cellular stress, and how can these discrepancies be resolved?

Advanced Research Focus

IP₄ levels may rise in oxidative stress (e.g., cigarette smoke exposure) but decline in nutrient deprivation. Contradictions arise from:

- Model Variability : Tissue-specific metabolism (e.g., hepatic vs. neuronal) impacts IP₄ dynamics. Standardize models using inducible stress systems (e.g., hypoxia chambers) .

- Temporal Resolution : IP₄ spikes transiently during acute stress but plateaus in chronic conditions. Time-course experiments with frequent sampling are critical .

- Analytical Sensitivity : Low-abundance IP₄ requires detection limits <1 nM. Validate with multiple platforms (e.g., LC-MS, enzymatic amplification) .

What role does IP₄ play in DNA repair, and how can its interactions with repair enzymes be characterized?

Advanced Research Focus

IP₄ may modulate enzymes like aprataxin, which processes aberrant DNA-adenylate intermediates. Methodological approaches include:

- Activity-Based Profiling : Incubate recombinant aprataxin with IP₄ and AppppA, quantifying hydrolysis products via thin-layer chromatography .

- Ribosome Profiling : Track translational stalling in IP₄-rich environments using ribosome footprinting and RNA sequencing .

- CRISPR-Cas9 Screens : Identify IP₄-sensitive genes by knocking out nucleotide hydrolases and assessing DNA repair efficiency via comet assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.